molecular formula C23H19N3O4S B2530539 ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate CAS No. 1105236-08-5

ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate

Cat. No.: B2530539
CAS No.: 1105236-08-5
M. Wt: 433.48
InChI Key: YHWHVBRIFIJTFP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate typically involves multiple steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reaction mixture in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could produce a variety of derivatives with different substituents on the aromatic ring.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate is unique due to its specific combination of functional groups and its ability to interact with multiple biological pathways

Properties

IUPAC Name

ethyl 4-[[2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-2-30-23(29)16-8-10-17(11-9-16)25-19(27)12-26-14-24-20-18(13-31-21(20)22(26)28)15-6-4-3-5-7-15/h3-11,13-14H,2,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWHVBRIFIJTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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